molecular formula C21H25NO3 B12381266 MAO-A inhibitor 2

MAO-A inhibitor 2

Cat. No.: B12381266
M. Wt: 339.4 g/mol
InChI Key: ACPIPIIJFMZRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAO-A inhibitor 2 is a compound that selectively inhibits the activity of monoamine oxidase A (MAO-A), an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant and anxiolytic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAO-A inhibitor 2 typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are often aromatic amines or related compounds.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations. .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, automated systems, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

MAO-A inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

MAO-A inhibitor 2 has a wide range of scientific research applications:

Mechanism of Action

MAO-A inhibitor 2 exerts its effects by binding to the active site of the MAO-A enzyme, preventing it from catalyzing the oxidative deamination of neurotransmitters. This inhibition increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to antidepressant and anxiolytic effects. The molecular targets include the MAO-A enzyme itself, and the pathways involved are related to neurotransmitter metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MAO-A inhibitor 2 is unique in its specific binding affinity and selectivity for the MAO-A enzyme. Unlike some other inhibitors, it may offer a different side effect profile and therapeutic potential, making it a valuable compound for research and potential clinical applications .

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-hydroxyphenyl)ethyl 1-benzylpiperidine-4-carboxylate

InChI

InChI=1S/C21H25NO3/c23-20-8-6-17(7-9-20)12-15-25-21(24)19-10-13-22(14-11-19)16-18-4-2-1-3-5-18/h1-9,19,23H,10-16H2

InChI Key

ACPIPIIJFMZRKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)OCCC2=CC=C(C=C2)O)CC3=CC=CC=C3

Origin of Product

United States

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